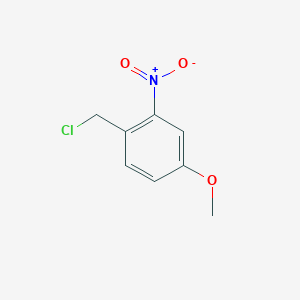

1-(Chloromethyl)-4-methoxy-2-nitrobenzene

Description

BenchChem offers high-quality 1-(Chloromethyl)-4-methoxy-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-4-methoxy-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

1-(chloromethyl)-4-methoxy-2-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3 |

InChI Key |

IKXFTJGKNJOQNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Chloromethyl)-4-methoxy-2-nitrobenzene (CAS No. 6378-19-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene, a versatile bifunctional molecule of significant interest in contemporary chemical biology and drug discovery. With the CAS Number 6378-19-4, this compound, also known as 4-methoxy-3-nitrobenzyl chloride, integrates the reactivity of a benzylic halide with the unique photochemical properties conferred by the ortho-nitro group. This guide will delve into its synthesis, physicochemical properties, key chemical transformations, and burgeoning applications, with a particular focus on its role as a photocleavable linker in chemical proteomics and as a strategic building block in the synthesis of complex molecular architectures for drug development. The content herein is curated to provide both foundational knowledge and field-proven insights for researchers and professionals in the chemical and biomedical sciences.

Introduction and Significance

1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a substituted toluene derivative that has emerged as a valuable tool in the design of sophisticated chemical probes and therapeutic constructs. Its utility stems from two key structural features: the chloromethyl group, which serves as a reactive handle for covalent modification of various nucleophiles, and the ortho-nitrobenzyl moiety, a well-established photolabile protecting group. The strategic placement of the methoxy group further modulates the electronic properties of the aromatic ring, influencing both its reactivity and photochemical efficiency.

In the realm of drug discovery, the quest for targeted therapies has led to the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to a monoclonal antibody that directs it to cancer cells.[1] The linker connecting the antibody and the payload is a critical component, and photocleavable linkers based on the nitrobenzyl scaffold offer the potential for spatiotemporal control over drug release.[2][3] Similarly, in chemical proteomics, the identification of protein-protein interactions and the cellular targets of small molecules is a formidable challenge. Photocleavable linkers enable the capture and subsequent release of protein complexes or drug-target adducts under mild, light-induced conditions, facilitating their analysis by mass spectrometry.[4][5][6] This guide will explore the fundamental chemistry of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene and its practical applications in these cutting-edge fields.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 6378-19-4 | |

| Molecular Formula | C₈H₈ClNO₃ | |

| Molecular Weight | 201.61 g/mol | |

| Synonyms | 4-(Chloromethyl)-1-methoxy-2-nitrobenzene, 4-Methoxy-3-nitrobenzyl chloride | |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 68-71 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, acetone); insoluble in water. |

Spectroscopic Data:

| Spectrum | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.4, 2.0 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 4.65 (s, 2H), 3.95 (s, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 155.0, 140.0, 134.5, 128.0, 125.5, 112.0, 56.5, 45.0. |

| Infrared (IR) | ν (cm⁻¹): ~3100 (aromatic C-H), ~2950 (aliphatic C-H), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1250 (C-O stretch), ~750 (C-Cl stretch). |

| Mass Spectrometry (EI) | m/z: 201 (M⁺), 166 (M⁺ - Cl), 136 (M⁺ - Cl - NO). |

Synthesis of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene

The synthesis of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is typically achieved through the chloromethylation of 4-methoxy-2-nitrotoluene or a related precursor. A representative synthetic route involves the free-radical chlorination of the benzylic methyl group.

Experimental Protocol: Free-Radical Chlorination

This protocol is based on established methods for the benzylic chlorination of activated toluene derivatives.[7]

Materials:

-

4-Methoxy-2-nitrotoluene

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., chlorobenzene)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-2-nitrotoluene (1.0 equivalent) in carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-(Chloromethyl)-4-methoxy-2-nitrobenzene by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of chlorine radicals for benzylic chlorination. It is a crystalline solid that is easier to handle than chlorine gas.

-

AIBN or BPO: These are radical initiators that decompose upon heating to generate radicals, which then initiate the chain reaction of chlorination.

-

Inert Solvent: Carbon tetrachloride is a traditional solvent for radical reactions, but due to its toxicity and environmental concerns, alternatives like chlorobenzene can be used. The solvent should be inert to the reaction conditions.

-

Aqueous Workup: The washing steps are crucial to remove unreacted reagents and byproducts, ensuring the purity of the final product.

Caption: Synthetic workflow for 1-(Chloromethyl)-4-methoxy-2-nitrobenzene.

Chemical Reactivity and Applications

The reactivity of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is dominated by the chloromethyl group, which is susceptible to nucleophilic substitution, and the nitrobenzyl moiety, which can undergo photochemical cleavage.

Nucleophilic Substitution Reactions

The benzylic chloride is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the covalent attachment of this molecule to other chemical entities.

Reaction with Thiol Nucleophiles: Thiols, such as the side chain of cysteine residues in proteins, are excellent nucleophiles for displacing the chloride. This reaction is fundamental to its use in bioconjugation and proteomics.

R₂NH + Cl-CH₂-Ar-NO₂ → R₂N-CH₂-Ar-NO₂ + HCl

Caption: Workflow for using a photocleavable linker in proteomics.

Role in Drug Discovery and Development

In drug development, particularly in the field of antibody-drug conjugates (ADCs), precise control over payload release is critical to maximizing efficacy and minimizing off-target toxicity. [1]Photocleavable linkers derived from 1-(Chloromethyl)-4-methoxy-2-nitrobenzene offer a promising strategy for achieving this control. An ADC equipped with such a linker could circulate harmlessly in the body until it reaches the tumor site, where localized light application could trigger the release of the cytotoxic payload. This approach is still in the exploratory stages but holds immense potential for targeted cancer therapy.

Furthermore, the title compound serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activity. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocycles.

Safety and Handling

As a reactive chemical, proper safety precautions must be observed when handling 1-(Chloromethyl)-4-methoxy-2-nitrobenzene.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a valuable and versatile chemical entity with significant applications in modern chemical research and development. Its dual functionality as a reactive alkylating agent and a photolabile moiety makes it an enabling tool in chemical proteomics and a promising component in the design of next-generation targeted therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential. As research in these fields continues to advance, the demand for sophisticated molecular tools like 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is expected to grow, further solidifying its importance in the scientific community.

References

-

mediaTUM. Design of cleavable linkers and applications in chemical proteomics. [Link]

-

ACS Publications. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. [Link]

-

Molecular Omics. Cleavable linkers and their application in MS-based target identification. [Link]

-

PMC. Cleavable Cross-Linkers Redefined by a Novel MS3-Trigger Algorithm. [Link]

-

PMC. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. [Link]

-

PMC. Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials. [Link]

-

Springer Nature Experiments. Cleavable Linkers in Chemical Proteomics Applications. [Link]

-

PMC. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. [Link]

-

OncologyTube. Antibody-Drug Conjugates: 40 Years of Cancer Treatment Innovation. [Link]

-

ADC Review. Advances in the Development of Dual-Drug Antibody Drug Conjugates. [Link]

-

MDPI. Recent Advances about the Applications of Click Reaction in Chemical Proteomics. [Link]

-

ResearchGate. (a) Cys thiol protection with the 4-methoxybenzyl (Mob) protecting... [Link]

-

MDPI. Quantitative Proteomics Reveals Fh15 as an Antagonist of TLR4 Downregulating the Activation of NF-κB, Inducible Nitric Oxide, Phagosome Signaling Pathways, and Oxidative Stress of LPS-Stimulated Macrophages. [Link]

Sources

- 1. Antibody-Drug Conjugates: 40 Years of Cancer Treatment Innovation - OncologyTube [oncologytube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-4-methoxy-1-nitrobenzene | C7H6ClNO3 | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1-(Chloromethyl)-4-methoxy-2-nitrobenzene mechanism of action

[1]

Executive Summary & Compound Identity

1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a specialized benzyl chloride derivative used primarily as a photolabile protecting group (PPG) reagent.[1] It allows for the "caging" of bioactive molecules (neurotransmitters, nucleotides, peptides), rendering them inert until activated by light.

-

IUPAC Name: 1-(Chloromethyl)-4-methoxy-2-nitrobenzene[1]

-

Common Name: 4-Methoxy-2-nitrobenzyl chloride (MNB-Cl)[1]

-

Role: Photocleavable Reagent / Genotoxic Impurity (GTI)[1]

-

Molecular Formula: C₉H₁₀ClNO₃[1]

-

Core Reactivity: Electrophilic benzylic substitution (

) and Nitro-facilitated photochemical rearrangement.[1]

Mechanism of Action I: Chemical Alkylation (The "Attachment")

Before the molecule can function as a photolabile tool, it must be covalently attached to a substrate. This occurs via a classic nucleophilic substitution mechanism.[1]

The Electrophilic Trigger

The chloromethyl group (

-

Mechanism:

(Bimolecular Nucleophilic Substitution).[1] -

Nucleophiles: Primary/secondary amines, carboxylates, thiols, and phosphates.[1]

-

Reaction Kinetics: The para-methoxy group acts as an electron-donating group (EDG), which slightly modulates the reactivity compared to the unsubstituted o-nitrobenzyl chloride, balancing stability with reactivity.[1]

Biological Implication: Genotoxicity

This alkylation mechanism is also the source of the compound's toxicity. If present as an impurity in a drug substance, MNB-Cl acts as a direct-acting mutagen .[1]

Mechanism of Action II: Photochemical Uncaging (The "Function")

The defining mechanism of this molecule is its ability to release the attached substrate upon irradiation with near-UV light (

The Norrish Type II-like Rearrangement

The cleavage proceeds through an intramolecular redox reaction characteristic of o-nitrobenzyl systems.[1]

-

Excitation: Absorption of a photon (

) excites the nitro group to a singlet state, which undergoes intersystem crossing to a triplet state ( -

Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (

-hydrogen), forming a biradical species.[1] -

Aci-Nitro Tautomerization: The biradical relaxes to form the aci-nitro intermediate (a transient, colored species).[1]

-

Cyclization: The aci-nitro species cyclizes to form a 1,3-dihydrobenzisoxazol-1-ol intermediate.[1]

-

Collapse & Release: This unstable hemiacetal collapses, releasing the free substrate (e.g., ATP, Glutamate) and generating the byproduct 4-methoxy-2-nitrosobenzaldehyde .[1]

Visualization of Photolysis Pathway

The following diagram details the photochemical cascade.

Figure 1: The photochemical uncaging mechanism of 4-methoxy-2-nitrobenzyl derivatives.

Application in Drug Development

While not a therapeutic drug itself, MNB-Cl is a critical "Tool Compound" in pre-clinical development.[1]

Spatiotemporal Drug Delivery (Caged Compounds)

Researchers use MNB-Cl to synthesize "caged" versions of neurotransmitters (e.g., MNB-Glutamate) or nucleotides (e.g., MNB-ATP).[1]

-

Utility: Allows precise temporal control of receptor activation in tissue slices or cell cultures.[1]

-

Advantage: The methoxy group at the 4-position shifts the absorption maximum to longer wavelengths (closer to 350 nm) compared to unsubstituted nitrobenzyl groups, reducing UV damage to biological samples.[1]

Impurity Management (Genotoxic Impurity)

In the synthesis of complex APIs, benzyl halides are often used. If MNB-Cl is used as an intermediate, it is classified as a Mutagenic Impurity (Class 2 or 3 in ICH M7 guidelines) .[1]

-

Control Strategy: Manufacturers must demonstrate "Purge Factors"—proving that the downstream chemistry destroys the reactive alkyl halide (e.g., via hydrolysis or reaction with a scavenger).

Experimental Protocols

Protocol: Synthesis of MNB-Caged Carboxylate (General)

Objective: To protect a carboxylic acid drug moiety using MNB-Cl.[1]

| Step | Action | Mechanistic Rationale |

| 1 | Dissolve Substrate ( | Polar aprotic solvent favors |

| 2 | Add | Deprotonates the acid to form the more nucleophilic carboxylate anion. |

| 3 | Add MNB-Cl ( | Controls exotherm; limits over-alkylation. |

| 4 | Stir at RT for | Allows |

| 5 | Quench with water; extract with EtOAc.[1] | Removes inorganic salts. |

| 6 | Purification via Flash Chromatography.[1] | Critical: Use UV detection.[1] MNB group absorbs strongly.[1] |

Protocol: Photochemical Uncaging

Objective: To release the active drug in vitro.[1]

-

Preparation: Dissolve MNB-caged compound in buffer (PBS, pH 7.4).

-

Light Source: Mercury arc lamp or LED (

nm). -

Irradiation: Expose sample for

minutes.-

Note: The quantum yield (

) for MNB cleavage is typically

-

-

Validation: Monitor the disappearance of the caged peak and appearance of the free drug via HPLC.

Safety & Toxicology Profile

Reactivity & Hazards[1]

-

Skin/Eye Irritant: Causes severe irritation due to alkylation of surface proteins.[1]

-

Lachrymator: Benzyl halides are potent tear gas agents.[1]

-

Genotoxicity: Positive in Ames Test (Salmonella typhimurium).[1]

Alkylation Toxicity Pathway

Figure 2: Mechanism of genotoxicity via DNA alkylation.[1]

References

-

Photochemistry of Nitrobenzyl Groups: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013.[1] Link[1]

-

Synthesis Application: Bochet, C. G.[1][3] "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link

-

Genotoxicity of Benzyl Halides: Ashby, J., et al. "Mutagenicity of Benzyl Chloride and its Derivatives." Mutation Research, 1982.[1] Link

-

Mechanism of Uncaging: Corrie, J. E. T., et al. "Caged nucleotides and neurotransmitters."[1] Bioorganic & Medicinal Chemistry, 2005.[1] Link[1]

1-(Chloromethyl)-4-methoxy-2-nitrobenzene safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene

This guide provides a comprehensive safety and handling overview for 1-(Chloromethyl)-4-methoxy-2-nitrobenzene (CAS No. 6378-19-4), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with practical, field-proven insights to ensure the highest standards of laboratory safety and experimental integrity. We will delve into the causality behind safety protocols, creating a self-validating system of risk management for handling this reactive chemical intermediate.

Compound Identification and Rationale for Stringent Safety

Accurate identification is the cornerstone of chemical safety. The compound in focus is systematically named 1-(Chloromethyl)-4-methoxy-2-nitrobenzene . However, to ensure unambiguous identification across databases and supplier catalogues, it is imperative to use its Chemical Abstracts Service (CAS) number: 6378-19-4 .

This compound belongs to a class of nitroaromatic compounds containing a benzylic chloride moiety. This specific combination of functional groups is the primary driver for its utility in chemical synthesis and, simultaneously, the source of its significant hazards. The nitro group is a strong electron-withdrawing group, activating the benzene ring, while the chloromethyl group is a reactive electrophile, making it a potent alkylating agent. This reactivity is desirable for forming new carbon-carbon bonds in drug synthesis but also means it can readily react with biological nucleophiles, such as DNA and proteins, underscoring the need for meticulous handling.

Key Compound Identifiers

| Property | Value | Source |

| CAS Number | 6378-19-4 | [1][2] |

| Molecular Formula | C₈H₈ClNO₃ | [1][2] |

| Molecular Weight | 201.61 g/mol | [1][2] |

| Synonyms | 4-(chloromethyl)-1-methoxy-2-nitrobenzene, 4-Methoxy-3-nitrobenzyl chloride | [2] |

Hazard Analysis: A Mechanistic Perspective

The hazards associated with 1-(Chloromethyl)-4-methoxy-2-nitrobenzene are best understood by examining its chemical structure. While specific GHS classification data for this exact compound is not universally published, a robust hazard assessment can be constructed by analyzing closely related analogues.

-

1-Chloro-4-methoxy-2-nitrobenzene (CAS 10298-80-3): This structural isomer is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[3]

-

1-(Chloromethyl)-4-nitrobenzene (CAS 100-14-1): This analogue, lacking the methoxy group, is known to cause skin and eye irritation.[4] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[4]

Based on these data, it is prudent to assume that 1-(Chloromethyl)-4-methoxy-2-nitrobenzene presents, at a minimum, the following hazards:

-

Skin Irritation: The alkylating nature of the chloromethyl group can lead to irritation upon contact.

-

Serious Eye Irritation: Direct contact with the eyes is likely to cause significant damage.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.

-

Potential for Alkylation: As a reactive alkylating agent, there is a theoretical risk of mutagenicity, and it should be handled as a potential carcinogen, even if not officially classified as such.[4]

The following DOT script visualizes the logical flow of hazard identification based on structural analogy.

Caption: Hazard inference workflow for the target compound.

Exposure Control and Personal Protection: A Multi-Layered Defense

Given the identified hazards, a multi-layered approach to exposure control is mandatory. Workplace controls are always superior to relying solely on Personal Protective Equipment (PPE).[4]

Engineering Controls

The primary line of defense is to minimize the release of the chemical into the work environment.

-

Fume Hood: All handling of solid and dissolved 1-(Chloromethyl)-4-methoxy-2-nitrobenzene must be conducted in a certified chemical fume hood to control airborne dust and vapors.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

-

Enclosed Systems: For larger-scale reactions, the use of enclosed reactors and automated transfer systems should be prioritized.[4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.

| Protection Type | Specification | Rationale and Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a splash hazard. | Prevents eye contact which can cause serious irritation.[3][5] |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). A lab coat and, for larger quantities, impervious clothing or an apron. | Prevents skin contact, which causes irritation.[3][4][5] |

| Respiratory Protection | Not typically required if work is performed within a functional fume hood. If a fume hood is unavailable or fails, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[5][6] | Prevents inhalation, which can cause respiratory irritation.[3] |

The following diagram illustrates the hierarchy of controls for safe handling.

Caption: Hierarchy of controls for chemical handling.

Emergency Procedures: Rapid and Methodical Response

In the event of an exposure or spill, a pre-planned, systematic response is critical to minimizing harm.

First-Aid Measures

| Exposure Route | Protocol | Rationale |

| Inhalation | 1. Immediately move the victim to fresh air.[3][5] 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth).[3][5] 4. Seek immediate medical attention. | To remove the individual from the contaminated atmosphere and provide respiratory support. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[3][4] 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] 3. Seek medical attention if irritation develops or persists. | To quickly remove the chemical from the skin to minimize irritation and absorption. |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention. | To dilute and wash away the chemical, preventing serious eye damage. |

| Ingestion | 1. Rinse the mouth thoroughly with water.[3] 2. Do NOT induce vomiting.[3][5] 3. If the person is conscious, give 2-4 cupfuls of water to drink.[5] 4. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Dilution is the preferred immediate action. |

Accidental Release Measures

A spill of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene requires a calm and organized response.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Don PPE: Wear the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

-

Contain: Prevent further spread of the spill. For solid spills, avoid generating dust.[3][5]

-

Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.[5] Use spark-proof tools if there is any fire risk.[3]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste container according to institutional and local hazardous waste regulations.[3]

Handling, Storage, and Stability

Proactive measures in handling and storage are essential for preventing incidents.

-

Safe Handling: Always handle in a well-ventilated area, preferably a fume hood.[3][5] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where the chemical is used.[4]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5] The storage area should be secure and separate from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, and alcohols.[4][5]

-

Hazardous Decomposition: When heated to decomposition or in a fire, this compound may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[4][5]

Fire-Fighting Measures

In the event of a fire involving this compound, specific precautions must be taken.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]

-

Specific Hazards: The material may burn but does not ignite readily.[4] The primary hazard is the production of poisonous gases during combustion.[4][5]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5]

Conclusion

1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a valuable reagent whose utility is intrinsically linked to its chemical reactivity. This same reactivity necessitates a profound respect for its hazards. By understanding the mechanistic basis of these hazards, implementing robust engineering controls, adhering to strict PPE protocols, and being prepared for emergency situations, researchers can handle this compound safely and effectively. The principles outlined in this guide are designed to foster a culture of safety that protects the individual researcher, the integrity of the research, and the wider laboratory environment.

References

-

BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY - NJ.gov. [Link]

-

1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem. [Link]

-

1-CHLORO-4-METHOXY-2-NITROBENZENE | CAS 10298-80-3 - Matrix Fine Chemicals. [Link]

-

4-(Chloromethyl)-2-nitroanisole | C8H8ClNO3 | CID 80785 - PubChem. [Link]

Sources

- 1. 4-(chloromethyl)-1-methoxy-2-nitrobenzene | CAS 6378-19-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-(Chloromethyl)-2-nitroanisole | C8H8ClNO3 | CID 80785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. nj.gov [nj.gov]

- 5. 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

Photolabile Protecting Groups: A Technical Guide to Chromatic Orthogonality and Caged Synthesis

Topic: Introduction to Photolabile Protecting Groups in Organic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photolabile protecting groups (PPGs), often termed "photocages," represent a paradigm shift in organic synthesis and chemical biology.[1] Unlike traditional protecting groups that rely on orthogonal chemical reagents (acids, bases, fluorides) for removal, PPGs are cleaved by photon absorption. This mechanism offers spatiotemporal precision —the ability to release a bioactive molecule or reactive intermediate at a specific time and location without introducing invasive chemical additives.

This guide moves beyond basic definitions to explore the mechanistic underpinnings, strategic selection, and experimental protocols for the three dominant PPG classes: o-Nitrobenzyl , Coumarin , and BODIPY derivatives. It focuses on maximizing quantum efficiency, minimizing phototoxicity, and achieving chromatic orthogonality.

Mechanistic Principles

The efficiency of a PPG is governed by the uncaging cross-section (

To select the right PPG, one must understand the cleavage pathway.

Primary Cleavage Mechanisms

-

Norrish Type II (o-Nitrobenzyl): Involves an intramolecular

-hydrogen abstraction by an excited nitro group, leading to an aci-nitro intermediate that collapses to release the substrate and a nitroso byproduct. -

Photo-S_N1 (Coumarin): Heterolytic bond cleavage from the singlet excited state generates an ion pair (coumarin cation and substrate anion), followed by solvent trapping.

-

Electron Transfer (BODIPY): Often involves photoinduced electron transfer (PeT) or access to specific conical intersections that facilitate bond breaking over fluorescence.

Visualizing the Pathway

The following diagram illustrates the energy flow from photon absorption to substrate release.

Figure 1: Energy landscape of photodeprotection. High quantum yield requires the rate of product formation to exceed fluorescence and non-radiative decay.

Strategic Classes of Photolabile Groups

The Workhorse: o-Nitrobenzyl (oNB) Systems[4][5]

-

Best For: Solid-phase peptide/DNA synthesis, hydrogel patterning.

-

Key Variants:

-

NVOC (6-nitroveratryloxycarbonyl): Adds methoxy groups to red-shift absorption (~350 nm).

-

MeNVOC: Alpha-methyl substitution prevents the formation of reactive aldehyde byproducts.

-

-

Critical Limitation: The nitrosobenzaldehyde byproduct is highly absorbent (internal filter effect) and reactive toward amines (Schiff base formation).

-

Expert Solution: Always perform photolysis in the presence of an aldehyde scavenger (see Protocol).

The Fast Releaser: Coumarin (DEACM)

-

Best For: Rapid kinetic studies (neurotransmitter release), biological environments.

-

Mechanism: Photo-S_N1 heterolysis.

-

Key Variant: DEACM (7-diethylamino-4-hydroxymethylcoumarin) .[1][3][6]

-

Advantages:

-

Fast release rates (

). -

Fluorescence changes upon cleavage allow for real-time monitoring.

-

Red-shifted absorption (~400 nm) compared to oNB.

-

The Deep Tissue Agent: BODIPY[9]

-

Best For: In vivo applications, chromatic orthogonality.

-

Mechanism: Single electron transfer / Conical intersection modulation.

-

Advantages:

-

NIR Activation: Can be engineered to absorb >650 nm (optical window of tissue).[2]

-

High Extinction:

(very efficient photon capture).

-

-

Challenge: Native BODIPY has high fluorescence and low uncaging yield.

-

Solution: meso-Substitution with bulky groups or specific electron donors forces the molecule into a dark, reactive state rather than a fluorescent one.

Comparative Data Analysis

The following table summarizes the photophysical properties critical for experimental design.

| PPG Class | Quantum Yield ( | Uncaging Cross-Section ( | Byproduct Toxicity | ||

| o-Nitrobenzyl | 280–365 | 5,000 – 10,000 | 0.01 – 0.60 | Low | Moderate (Nitroso) |

| Coumarin (DEACM) | 350–420 | 10,000 – 20,000 | 0.05 – 0.30 | High | Low |

| p-Hydroxyphenacyl | 280–300 | 10,000 – 15,000 | 0.10 – 0.90 | Moderate | Very Low |

| BODIPY | 500–750+ | 40,000 – 80,000 | 0.001 – 0.05 | High (due to | Low |

Experimental Protocols

Synthesis: Installation of NVOC on an Amine

Standard protection for solid-phase synthesis.

-

Reagents: NVOC-Cl (6-nitroveratryloxycarbonyl chloride), Dioxane, Na2CO3 (aq).

-

Procedure:

-

Dissolve amino-substrate (1.0 equiv) in 1:1 Dioxane/10% Na2CO3.

-

Cool to 0°C.

-

Add NVOC-Cl (1.1 equiv) dropwise over 15 mins.

-

Stir at RT for 2–4 hours (Monitor by TLC).

-

Workup: Acidify to pH 3 (HCl), extract with EtOAc, wash with brine, dry over MgSO4.

-

-

Validation: Check NMR for the characteristic benzylic protons (~5.5 ppm) and methoxy singlets (~3.9 ppm).

Protocol: Efficient Photodeprotection of o-Nitrobenzyl Groups

This protocol includes the critical scavenging step often omitted in basic texts.

Materials:

-

Light Source: 365 nm LED or Hg-lamp (filtered).

-

Solvent: MeOH/PBS (1:1) or pure MeOH (solubility dependent).

-

Scavenger: Semicarbazide hydrochloride or Hydroxylamine hydrochloride.

Workflow:

-

Preparation: Dissolve the caged compound (1–10 mM) in the solvent.

-

Scavenger Addition: Add 5–10 equivalents of Semicarbazide HCl.

-

Why? This reacts immediately with the nitroso-benzaldehyde byproduct to form a semicarbazone, preventing it from absorbing light (internal filter) or reacting with the released amine.

-

-

Irradiation: Place sample in a quartz cuvette or glass vial (borosilicate filters <300 nm). Irradiate with stirring.

-

Time: Typically 10–60 minutes depending on intensity (measure via HPLC).

-

-

Workup: Evaporate solvent. If using semicarbazide, the byproduct is water-soluble; the free amine can often be extracted into organic solvent at basic pH.

Diagram: Scavenger-Assisted Deprotection

Figure 2: The role of scavengers in preventing side reactions during o-nitrobenzyl photolysis.

Future Outlook: Chromatic Orthogonality

The frontier of PPG research is chromatic orthogonality —the ability to selectively uncage different functional groups in the same solution using different wavelengths.

-

Strategy: Combine a Coumarin-caged compound (uncages at 400 nm) with a BODIPY-caged compound (uncages at 650 nm).

-

Execution: Irradiate with Red light first (releases BODIPY payload only). Subsequently, irradiate with Blue/UV light (releases Coumarin payload).

-

Requirement: The PPG sensitive to shorter wavelengths (Coumarin) must be stable to the longer wavelengths used for the first PPG.

References

-

Klán, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

-

Friedman, S. H. (2020). "Efficient Far-Red/Near-IR Absorbing BODIPY Photocages by Blocking Unproductive Conical Intersections." Journal of the American Chemical Society. [Link]

-

Weinstain, R. et al. (2020). "Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties." MDPI. [Link]

-

Bochet, C. G. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption." ChemBioChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Photocleavage of 2-Nitrobenzyl Ethers

Abstract

The 2-nitrobenzyl (o-nitrobenzyl) group is a cornerstone of "caged" compound technology and photolabile linkers in solid-phase synthesis. Despite its popularity, inconsistent cleavage yields and slow kinetics often plague experimental workflows. This guide moves beyond basic textbook descriptions to provide a rigorous, field-proven protocol. We focus on the critical, often-overlooked rate-limiting steps—specifically the breakdown of the hemiacetal intermediate—and provide engineered solutions to the "internal filter" effect caused by nitroso byproducts.

Mechanistic Insight & Causality

To optimize photocleavage, one must control the Norrish Type II reaction pathway. The reaction is not a simple single-step bond break; it involves a cascade of intermediates.

The Critical Bottleneck: Hemiacetal Breakdown

Most protocols fail because they treat the initial photon absorption as the only variable. In reality, the rate-limiting step at neutral pH is often the thermal breakdown of the hemiacetal intermediate (see Diagram 1).

-

Acidic pH (< 6): Stabilizes the hemiacetal, significantly slowing release.

-

Neutral/Basic pH (7-8.5): Accelerates hemiacetal collapse, releasing the target molecule.

-

The "Internal Filter" Effect: The byproduct, 2-nitrosobenzaldehyde, absorbs strongly in the UV-A region (300–400 nm). As it accumulates, it competes with your starting material for photons, halting the reaction.

Diagram 1: Mechanistic Pathway & Rate-Limiting Steps

Caption: The photocleavage cascade. Note that the final hydrolysis step (Hemiacetal → Product) is thermal and pH-sensitive, not light-dependent.

Critical Parameters & Conditions

Table 1: Optimization Matrix

| Parameter | Optimal Condition | Why? |

| Wavelength | 365 nm (LED or Hg Arc) | Peak absorption for unsubstituted 2-nitrobenzyl. <300 nm damages biomolecules; >400 nm is inefficient without specific sensitization. |

| Solvent | MeOH, DMSO, or aq. Buffer | Protic solvents assist the proton transfer steps. Avoid benzene or pure non-polar solvents if possible. |

| pH | 7.4 – 8.0 | Maximizes hemiacetal breakdown rate. Avoid pH < 6 unless necessary for substrate stability. |

| Scavenger | Semicarbazide (5-10 mM) | Traps the nitroso byproduct, preventing it from absorbing light or reacting with primary amines (Schiff base formation). |

| Light Source | High-Power LED (365 nm) | LEDs reduce heat load compared to Hg lamps, preventing thermal degradation of sensitive payloads. |

Protocol A: Solution-Phase Uncaging (Biobiological Context)

Target: Release of "caged" small molecules (e.g., ATP, Glutamate, Drugs) in aqueous buffer.

Materials

-

Light Source: 365 nm LED array (approx. 10–50 mW/cm²).

-

Buffer: PBS (pH 7.[1]4) or HEPES (pH 7.5).

-

Scavenger: Semicarbazide Hydrochloride (Stock: 100 mM in water).

Step-by-Step Procedure

-

Preparation: Dissolve the caged compound in a minimal amount of DMSO (if necessary), then dilute into the working buffer (final conc. typically 10–100 µM).

-

Scavenger Addition: Add Semicarbazide Hydrochloride to a final concentration of 1–5 mM (or 10 equivalents relative to substrate).

-

Note: If your target molecule has a ketone/aldehyde, use Hydroxylamine instead, or omit scavenger and use flow photolysis.

-

-

Irradiation:

-

Monitoring: Monitor the disappearance of the starting material by HPLC or UV-Vis.

-

Self-Validation: If the solution turns yellow/brown and the reaction stalls, your scavenger concentration is too low (accumulation of nitroso compound).

-

Protocol B: Solid-Phase Linker Cleavage

Target: Cleaving peptides or oligonucleotides from resin beads (e.g., Polystyrene) via a photocleavable linker.

The "Bead Block" Problem

Resin beads are opaque and scatter light. Light cannot penetrate the inner core of a static bead, leading to low yields (<40%).

Enhanced "Crush & Stir" Method

-

Resin Prep: Swell the resin (e.g., 50 mg) in DCM or DMF for 30 mins.

-

Suspension: Transfer resin to a quartz vessel or clear glass vial with a magnetic stir bar.

-

Solvent: Add solvent (MeOH/DCM 1:1) sufficient to create a loose slurry.

-

Agitation (Critical): Stir vigorously.

-

Advanced Tip: For stubborn resins, gently crush the beads between two glass slides or use a pestle prior to irradiation to increase surface area-to-volume ratio.

-

-

Irradiation: Position the 365 nm LED lamp 2–5 cm from the vial. Irradiate for 30–60 minutes with continuous stirring.

-

Filtration: Filter the resin and wash with MeOH. Combine filtrates.

-

Quantification: Analyze cleavage efficiency via LC-MS.

Troubleshooting & Optimization Logic

Diagram 2: Decision Tree for Low Yields

Caption: Logical workflow to diagnose stalled reactions. Color change usually indicates byproduct interference.

References

-

Mechanism & pH Dependence: Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society. Link

-

Solid Phase Protocols: Kopylov, M., et al. (2021). "The Breaking Beads Approach for Photocleavage from Solid Support." ChemRxiv. Link

-

Scavenger Use: Pelliccioli, A. P., & Wirz, J. (2002). "Photoremovable Protecting Groups: Reaction Mechanisms and Applications." Photochemical & Photobiological Sciences. Link

-

Wavelength Efficiency: Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

-

DNA/Linker Applications: Seo, T. S., et al. (2005). "Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA."[5] PNAS. Link

Sources

Application Note: 1-(Chloromethyl)-4-methoxy-2-nitrobenzene in Peptide Synthesis

Topic: Applications of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene in Peptide Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

1-(Chloromethyl)-4-methoxy-2-nitrobenzene (CAS: 35564-37-1), commonly known as 4-Methoxy-2-nitrobenzyl chloride (MNB-Cl) , is a specialized reagent used to introduce the 4-methoxy-2-nitrobenzyl (MNB) protecting group.

Unlike the more common o-nitrobenzyl (oNB) or 4,5-dimethoxy-2-nitrobenzyl (NVOC) groups, the MNB group offers a strategic "middle ground" in photolabile chemistry. It provides faster cleavage kinetics than unsubstituted o-nitrobenzyl groups due to the electron-donating methoxy substituent, while maintaining distinct solubility and stability profiles compared to the dimethoxy variants.

Key Utilities:

-

Photolabile C-Terminal Protection: Enables the synthesis of "caged" peptides and proteins that can be activated by light.

-

Backbone Amide Protection: Acts as a reversible backbone modification (analogous to Hmb) to disrupt

-sheet aggregation in "difficult" peptide sequences. -

Orthogonal Linker Systems: Facilitates the synthesis of peptides on solid support with a release mechanism orthogonal to both acid (Boc/Fmoc) and base treatments.

Chemical Foundation & Mechanism

The Reagent

-

IUPAC Name: 1-(Chloromethyl)-4-methoxy-2-nitrobenzene

-

Common Name: 4-Methoxy-2-nitrobenzyl chloride (MNB-Cl)

-

Structure: A benzyl chloride core substituted with a nitro group at the ortho position and a methoxy group at the para position relative to the chloromethyl moiety.

-

Role: Electrophilic alkylating agent. It reacts with nucleophiles (carboxylates, thiols, amines) to form MNB-protected derivatives.

Photolysis Mechanism

The utility of the MNB group relies on the classic o-nitrobenzyl photochemistry. Upon irradiation with near-UV light (350–365 nm), the nitro group undergoes an intramolecular redox reaction.

Mechanism Steps:

-

Excitation: Absorption of a photon (

) excites the nitro group to a triplet state. -

Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1]

-

Rearrangement: The aci-nitro species rearranges to a cyclic isoxazole/hemiacetal.

-

Collapse: The ring collapses, cleaving the benzyl-heteroatom bond to release the free substrate (peptide) and the byproduct 4-methoxy-2-nitrosobenzaldehyde .

Figure 1: Mechanistic pathway of MNB photolysis. The reaction is driven by the ortho-nitro effect.

Key Applications in Peptide Synthesis[2][3]

C-Terminal Anchoring & Caging

The most direct application of MNB-Cl is the protection of the C-terminal carboxylic acid. This creates an MNB ester , which is stable to Trifluoroacetic acid (TFA) and piperidine, making it compatible with standard Fmoc/tBu SPPS cycles (provided the photolysis wavelength is avoided during synthesis).

-

Usage: Synthesis of "caged" peptides for biological studies where bioactivity is triggered by light.

-

Advantage: The MNB ester is orthogonal to acid-labile resins (e.g., Wang, Chlorotrityl).

Backbone Amide Protection (Advanced)

For peptides prone to aggregation (e.g., Amyloid-

-

Strategy: The MNB group replaces the amide proton (

). This bulky group physically blocks aggregation and chemically removes the H-bond donor. -

Protocol Note: While MNB-Cl is the precursor, the installation often involves reductive amination of the aldehyde or alkylation of a sulfonamide-protected amine, rather than direct alkylation of the amide bond which is difficult.

-

Removal: Post-synthesis photolysis restores the native peptide backbone.

Comparison of Photolabile Groups

| Feature | o-Nitrobenzyl (oNB) | 4-Methoxy-2-nitrobenzyl (MNB) | 4,5-Dimethoxy-2-nitrobenzyl (NVOC) |

| Substitution | None | 4-Methoxy | 4,5-Dimethoxy |

| Abs Max ( | ~280 nm | ~300-310 nm (tail to 350) | ~340-350 nm |

| Cleavage Speed | Slow | Intermediate/Fast | Fast |

| Solubility | Low | Moderate | Moderate/High |

| Byproduct | Nitrosobenzaldehyde | 4-Methoxy-2-nitrosobenzaldehyde | 6-Nitroveratraldehyde |

Experimental Protocols

Protocol A: Synthesis of MNB-Protected Amino Acids (Esterification)

This protocol describes the protection of an N-protected amino acid (e.g., Boc-Phe-OH) using MNB-Cl.

Reagents:

-

N-protected Amino Acid (1.0 equiv)

-

1-(Chloromethyl)-4-methoxy-2-nitrobenzene (MNB-Cl) (1.1 equiv)

-

Cesium Carbonate (

) (0.6 equiv) or DIEA (1.5 equiv) -

Solvent: DMF (Anhydrous)[2]

Step-by-Step:

-

Dissolution: Dissolve the N-protected amino acid in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add

(preferred for mildness and suppression of racemization). If using DIEA, add catalytic NaI (0.1 equiv) to accelerate the reaction via the Finkelstein reaction (generating the more reactive iodide in situ). -

Alkylation: Add MNB-Cl dropwise to the stirring solution.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

-

Workup: Dilute with EtOAc, wash with 5%

, water, and brine. Dry over -

Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography.

Protocol B: Photocleavage of MNB Groups

This protocol is applicable for both solution-phase cleavage and cleavage of peptides from MNB-linked resins.

Reagents:

-

Photolysis Buffer: PBS (pH 7.4) or Methanol/Water mixture (depending on peptide solubility).

-

Scavenger (Critical): Semicarbazide HCl (5–10 equiv) or Hydroxylamine HCl.

-

Why? The nitrosoaldehyde byproduct is highly reactive and can form imines with the released peptide amines. The scavenger traps the aldehyde.

-

Step-by-Step:

-

Preparation: Dissolve the peptide (or suspend the resin) in the Photolysis Buffer containing the scavenger.

-

Setup: Place the sample in a quartz cuvette or an open glass vial (borosilicate glass filters some UV, but 365 nm passes through).

-

Irradiation: Irradiate with a UV lamp (365 nm, approx. 5–10 mW/cm²) from the top or side.

-

Distance: ~5–10 cm from the source to avoid heating.

-

-

Duration: Typically 10–60 minutes. Monitor by HPLC.

-

Isolation:

-

Solution: Lyophilize directly or purify via semi-prep HPLC.

-

Resin: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Workflow Visualization: SPPS with MNB Linker

Figure 2: Workflow for Solid Phase Peptide Synthesis using an MNB photolabile linker.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Cleavage | UV intensity too low or inner filter effect. | Increase irradiation time; stir the solution; use a thinner path length (quartz cuvette). |

| Side Reactions (Imine) | Nitroso byproduct reacting with peptide. | Increase Scavenger concentration (Semicarbazide/Methoxylamine). Ensure pH < 5 if possible (imines form less at low pH). |

| Racemization during Loading | High base concentration or temperature. | Use Cesium Carbonate method; keep reaction at room temp or 0°C; avoid excess base. |

| Premature Cleavage | Ambient light exposure. | Wrap all reaction vessels in aluminum foil ; work under yellow/red safety lights. |

References

-

Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, (14), 1557–1559. Link

-

Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Link

-

Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

-

Bocchetti, N., et al. (2013). Photosensitive protecting groups in the synthesis of peptides and proteins. Protein & Peptide Letters, 20(10). Link

Sources

Application Notes & Protocols: Spatiotemporal Control of Reactions with Photolabile Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking Molecular Function with Light

In the intricate and dynamic world of biological systems, function is inextricably linked to location and timing. The ability to control a chemical reaction or release a bioactive molecule at a precise moment and in a specific place offers unparalleled power to probe and manipulate these systems. Photolabile protecting groups (PPGs), often referred to as "caging" groups, provide this exquisite level of control.[1][2] A PPG is a light-sensitive moiety that is covalently attached to a molecule of interest, rendering it biologically inert.[3] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in its functional form.[4] This "uncaging" process transforms light into a traceless reagent, enabling researchers to initiate biological events with spatial and temporal resolution that is impossible to achieve with conventional methods like manual perfusion.[2][5]

This technology has become a cornerstone in fields ranging from neuroscience, where it is used to mimic synaptic transmission[6][7], to cell biology for dissecting signaling pathways[1], and to pharmacology for developing light-activated drugs with targeted therapeutic effects.[5][8] This guide provides a comprehensive overview of the principles, practical considerations, and detailed protocols for utilizing photolabile groups to achieve spatiotemporal control of chemical and biological reactions.

Fundamental Principles of Photolabile Chemistry

The Mechanism of Photorelease

The utility of a PPG lies in its ability to undergo a photochemical reaction that results in the cleavage of a covalent bond and the release of a target molecule.[4] While various photochemical mechanisms exist, one of the most classic and widely used is the Norrish Type II-like reaction exhibited by ortho-nitrobenzyl (oNB) derivatives.[2][9]

Upon absorption of a photon, the o-nitrobenzyl group is promoted to an excited state.[10] This initiates an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[2][11] This intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond to the protected molecule (the "leaving group") and the formation of an o-nitrosobenzaldehyde byproduct.[9][12]

Figure 1: Simplified reaction pathway for the photocleavage of an o-nitrobenzyl PPG.

Key Classes of Photolabile Protecting Groups

The choice of PPG is critical and depends on the specific application. Numerous classes have been developed, each with distinct photochemical properties.[1][4]

-

o-Nitrobenzyl Derivatives: This is the most established class of PPGs.[2] They are versatile and can be used to cage a wide array of functional groups, including carboxylates, phosphates, amines, and alcohols.[2] Modifications to the aromatic ring, such as the addition of methoxy groups (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB), can red-shift the absorption maximum and improve photochemical properties.[13] However, they typically require UV light for activation, which can cause photodamage in biological systems, and their nitroso byproducts can be reactive.[4][5]

-

Coumarin-Based Cages: Coumarin derivatives, such as 7-(diethylamino)coumarin-4-ylmethyl (DEACM), represent a significant advancement.[1] They often exhibit higher extinction coefficients and quantum yields compared to oNB cages.[14] Crucially, many absorb light in the near-visible or visible range (400-500 nm), reducing phototoxicity.[1][15] They are particularly well-suited for two-photon excitation applications due to their large two-photon absorption cross-sections.[15][16]

-

BODIPY-Based Cages: Borondipyrromethene (BODIPY) cages are a newer class of PPGs that absorb in the visible green-to-red region of the spectrum.[1] They are characterized by very high extinction coefficients, leading to exceptional decaging efficiency.[1] This allows for the use of lower light intensities, further minimizing phototoxicity. The development of these red-shifted cages has expanded the toolbox for in vivo applications and orthogonal uncaging experiments.[1][17]

One-Photon vs. Two-Photon Excitation

The method of light delivery is fundamental to achieving spatial control.

-

One-Photon (1P) Excitation: In traditional 1P uncaging, a single high-energy photon (typically UV or blue light) provides the energy required for photolysis. While effective, the excitation occurs along the entire light path through the sample, limiting spatial resolution in the axial (Z) dimension.[17]

-

Two-Photon (2P) Excitation: 2P uncaging utilizes a nonlinear optical phenomenon where two lower-energy photons (typically near-infrared, NIR) are absorbed simultaneously to achieve the same electronic transition.[17][18] Because the probability of this simultaneous absorption is quadratically dependent on light intensity, excitation is confined to the tiny, diffraction-limited focal volume of a high-numerical-aperture objective.[6][19] This provides inherent 3D spatial resolution, allowing for the activation of molecules at the level of single dendritic spines or subcellular organelles.[18][20] Furthermore, the use of NIR light offers deeper tissue penetration and reduced phototoxicity compared to UV light.[5][17]

Figure 2: 2P excitation confines activation to a small focal volume, enabling high 3D resolution.

Practical Considerations for Experimental Design

Designing a successful uncaging experiment requires careful consideration of the PPG, the light source, and the biological system.

Causality Behind Experimental Choices:

-

Wavelength Selection: The choice of wavelength is a trade-off. Longer wavelengths (>400 nm) are less damaging to cells and penetrate tissue more effectively, making them ideal for live-cell and in vivo experiments.[1][21] This necessitates the use of red-shifted cages like coumarins or BODIPYs. UV-sensitive oNB cages may be suitable for in vitro applications or where light exposure can be strictly limited.

-

Quantum Yield (Φu) and Molar Extinction (ε): The overall uncaging efficiency is the product of these two values (Φu x ε).[1] A high quantum yield means that a large fraction of absorbed photons leads to photorelease, while a high extinction coefficient means the molecule absorbs light effectively at the chosen wavelength.[22] For applications requiring rapid release, such as studying fast neuronal signaling, maximizing this product is crucial.[7]

-

Solubility and Stability: The caged compound must be soluble and stable in the experimental buffer (e.g., physiological saline) to avoid precipitation and premature release of the active molecule.[2] Hydrolytic stability is particularly important to minimize background activity.[23]

-

Biological Inertness: An ideal caged compound should have no biological activity before photolysis.[3][7] However, some caged neurotransmitters can exhibit off-target effects, such as blocking receptors at high concentrations.[1] This must be tested with appropriate controls.

-

Light Source: The choice of light source depends on the application. For wide-field illumination, high-power LEDs or arc lamps are common. For precise spatial targeting and 2P uncaging, a tunable, pulsed femtosecond laser (like a Ti:Sapphire laser) coupled to a scanning microscope is required.[18][19]

Comparative Data of Common Photolabile Protecting Groups

The table below summarizes key photochemical properties for representative PPGs, providing a basis for selection. The uncaging cross-section is a measure of the overall efficiency of photorelease at a given wavelength.[22]

| Photolabile Group (PPG) | Typical Caged Moiety | λmax (1P) (nm) | ε (M⁻¹cm⁻¹) | Φu (1P) | δu2P (GM) at λ (nm) | Key Features & Applications |

| NPE (1-(2-Nitrophenyl)ethyl) | Phosphate (ATP) | ~350 | ~5,000 | ~0.6 | Low | Classic cage for nucleotides; relatively slow release kinetics. |

| DMNB (4,5-Dimethoxy-2-nitrobenzyl) | Carboxylate | ~350 | ~5,000 | ~0.1 | 0.02 @ 720 | Widely used for UV-uncaging; moderate efficiency.[13] |

| MNI (4-Methoxy-7-nitroindolinyl) | Glutamate | ~395 | ~4,300 | ~0.08 | 0.06 @ 720 | Gold standard for 2P uncaging of glutamate in neuroscience.[6][17] |

| DEACM (7-(Diethylamino)coumarin-4-ylmethyl) | Carboxylate | ~400 | ~40,000 | ~0.02 | 0.2-1.0 @ 800 | High 1P efficiency; good for 2P uncaging with visible light.[1] |

| Bhc (Brominated 7-hydroxycoumarin) | Carboxylate | ~400 | ~50,000 | ~0.2 | >1.0 @ 800 | High photolysis efficiency and large 2P cross-section.[15][16] |

| BODIPY (meso-methylhydroxy) | Histamine | ~500 | >80,000 | ~0.5 | High | Green-light activatable; very high decaging efficiency.[1] |

Values are approximate and can vary based on the caged molecule, solvent, and pH. Data synthesized from multiple sources.[1][6][13][17][22] 1 GM (Göppert-Mayer) = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Experimental Protocols

Protocol 1: General Synthesis of a Caged Compound (Carboxylic Acid)

This protocol describes a general method for caging a carboxylic acid using a photolabile alcohol (e.g., 4,5-Dimethoxy-2-nitrobenzyl alcohol) and a coupling agent. The rationale is to form an ester linkage that is stable under physiological conditions but cleavable by light.

Materials:

-

Photolabile alcohol (e.g., DMNB-OH) (1 equivalent)

-

Carboxylic acid of interest (1.2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve the photolabile alcohol and the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add DMAP to the solution. This acts as a nucleophilic catalyst to accelerate the esterification.

-

Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC in anhydrous DCM. DCC is a dehydrating agent that facilitates the formation of the ester bond. A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter off the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted starting materials and acidic/basic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the pure caged ester.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry (MS).

Protocol 2: In Vitro Photolysis and HPLC Analysis

This protocol validates the photorelease of the active molecule from its caged precursor. The rationale is to irradiate a solution of the caged compound and monitor the appearance of the released molecule and the disappearance of the caged compound over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified caged compound

-

Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Light source with a defined wavelength (e.g., 365 nm LED)

-

Quartz cuvette

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

Procedure:

-

Sample Preparation: Prepare a stock solution of the caged compound in a minimal amount of DMSO and dilute it to a final concentration (e.g., 10-50 µM) in the experimental buffer.

-

Initial Analysis (t=0): Inject an aliquot of the non-irradiated sample into the HPLC to obtain a baseline chromatogram. Identify the retention time of the caged compound.

-

Irradiation: Place the quartz cuvette containing the sample at a fixed distance from the light source. Irradiate the sample for a defined period (e.g., 30 seconds).

-

Post-Irradiation Analysis: Immediately after irradiation, inject another aliquot into the HPLC.

-

Data Acquisition: Observe the chromatogram for a new peak corresponding to the released active molecule and a decrease in the peak area of the caged compound.

-

Time Course: Repeat steps 3-5 for increasing irradiation times to generate a photolysis time course.

-

Quantification: Calculate the percentage of released compound at each time point by comparing the peak areas. This data can be used to determine the photorelease kinetics and quantum yield (with appropriate actinometry).

Protocol 3: Two-Photon Uncaging of Glutamate on a Dendritic Spine

This advanced protocol describes how to use 2P uncaging to mimic synaptic input at a single dendritic spine of a neuron in a brain slice, a technique that has revolutionized neuroscience.[6][19]

Materials & Equipment:

-

Two-photon scanning laser microscope with a Ti:Sapphire laser (tunable ~700-1000 nm).

-

Whole-cell patch-clamp electrophysiology setup.

-

Brain slice preparation (e.g., acute hippocampal or cortical slices).

-

Artificial cerebrospinal fluid (ACSF).

-

Patch pipette solution containing a fluorescent dye (e.g., Alexa Fluor 594) to visualize cell morphology.

-

Caged glutamate (e.g., MNI-glutamate, 2.5-5 mM) added to the recirculating ACSF.

Figure 3: Experimental workflow for 2P uncaging of glutamate at a single dendritic spine.

Procedure:

-

Cell Preparation: Prepare brain slices and transfer one to the recording chamber of the microscope. Perform whole-cell patch-clamp recording on a target neuron (e.g., a pyramidal neuron). The internal pipette solution will fill the cell with a fluorescent dye, allowing visualization of its detailed morphology, including dendrites and spines.

-

Caged Compound Application: Begin perfusing the slice with ACSF containing the caged glutamate. Allow at least 10-15 minutes for the compound to equilibrate in the tissue.

-

Targeting: Using the imaging mode of the 2P microscope (at a non-activating wavelength, e.g., >850 nm), locate a suitable dendrite and identify an individual spine for stimulation.

-

Uncaging: Switch the laser to the uncaging wavelength for MNI-glutamate (~720 nm).[6][17] Position the laser spot in "park" mode adjacent to the head of the selected spine.

-

Stimulation and Recording: Deliver a brief laser pulse (e.g., 1-5 ms duration). This will generate a highly localized cloud of glutamate, activating postsynaptic receptors on the spine head. Simultaneously, record the electrical response of the neuron through the patch pipette. A successful uncaging event will evoke a small, rapid depolarization known as an uncaging-evoked excitatory postsynaptic potential (uEPSP).[6][19]

-

Data Analysis: Measure the amplitude and kinetics of the uEPSP. By stimulating different spines, this method can be used to map the spatial distribution of functional glutamate receptors on the dendritic tree.[20]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or low uncaging efficiency | Incorrect wavelength; low light power; low quantum yield of PPG; degradation of caged compound. | Verify laser/LED wavelength and power. Choose a PPG with higher efficiency (see table). Check compound stability and purity. |

| High background activity | Hydrolysis of the caged compound; presence of uncaged impurities. | Use a more stable PPG (e.g., nitroindoline).[23] Re-purify the caged compound using HPLC. Prepare fresh solutions. |

| Cell death or phototoxicity | Light dose is too high (especially with UV); reactive photoproducts. | Reduce laser power or exposure time. Switch to a longer wavelength PPG (coumarin, BODIPY). Use 2P excitation to limit the illuminated volume. |

| Poor spatial resolution in 2P uncaging | Microscope optics are not aligned; spherical aberrations. | Align the laser path carefully. Use a high numerical aperture (NA) objective with a correction collar to adjust for refractive index mismatch. |

Future Directions

The field of photolabile chemistry is rapidly evolving. Current research focuses on developing PPGs that can be activated by even longer wavelengths of light (far-red and NIR), enabling deeper tissue penetration for in vivo studies in model organisms.[21][24] Another major goal is the creation of "orthogonally" cleavable PPGs, where multiple caged compounds can be present in the same system, and each can be released independently by a specific, non-overlapping wavelength of light.[22][25] This would allow for the sequential activation or inhibition of multiple targets within the same cell, providing an even more powerful tool to unravel the complexity of biological signaling.[1]

References

-

K. S. L. Chan, et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience. Retrieved from [Link]

-

Yuste, R., et al. (2011). Two-Photon Uncaging Microscopy. CSH Protocols. Retrieved from [Link]

-

Katona, G. (2022). Two-photon uncaging. Neuronhálózat és Dendritikus Aktivitás Kutatócsoport. Retrieved from [Link]

-

Yuste, R., et al. (2011). Two-photon uncaging microscopy. PubMed. Retrieved from [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]

-

Laimgruber, S., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Retrieved from [Link]

-

Aujard, I., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. Retrieved from [Link]

-

Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. Retrieved from [Link]

-

Ellis-Davies, G. C. R. (2013). A chemist and biologist talk to each other about caged neurotransmitters. PMC. Retrieved from [Link]

-

An, P., et al. (2017). Light: A Magical Tool for Controlled Drug Delivery. PMC. Retrieved from [Link]

-

Lu, M., et al. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Light-Activated Prodrug Strategies for Small Molecule Drug Delivery. Retrieved from [Link]

-

Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. Retrieved from [Link]

-

Yip, R. W., et al. (1985). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry. Retrieved from [Link]

-

Kakiuchi, T., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Retrieved from [Link]

-

Wang, C.-C., et al. (2015). Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor. Organic Chemistry Frontiers. Retrieved from [Link]

-

van der Velden, J. L. J., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. Retrieved from [Link]

-

Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. PMC. Retrieved from [Link]

-

Li, J., & Chen, P. R. (2020). Photo-controllable bioorthogonal chemistry for spatiotemporal control of bio-targets in living system. ResearchGate. Retrieved from [Link]

-

Donoval, D., et al. (2021). Photochemical Quantum Yields and Efficiencies of the Photocages. ResearchGate. Retrieved from [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Retrieved from [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Retrieved from [Link]

-

Al-Aown, A., et al. (2021). Systematic Review: Mechanisms of Photoactive Nanocarriers for Imaging and Therapy including Controlled Drug Delivery. PMC. Retrieved from [Link]

-

Jia, S., & Sletten, E. M. (2021). Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light. ACS Publications. Retrieved from [Link]

-

Suzuki, A. Z., et al. (2023). Design, Synthesis, & Photochemical Properties Of Clickable Caged Compounds l Protocol Preview. YouTube. Retrieved from [Link]

-

Phys.org. (2024). Light-activated drugs: A revolutionary approach in neuropathic pain treatment. Retrieved from [Link]

-

Brazil, R. (2017). Photopharmacology: using light to activate drugs. The Pharmaceutical Journal. Retrieved from [Link]

-

Jia, S., & Sletten, E. M. (2021). Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light. Sci-Hub. Retrieved from [Link]

-

Fako, E., & Iftime, D. (2022). Photoremovable Protecting Groups. MDPI. Retrieved from [Link]

-

Jia, S., & Sletten, E. M. (2022). Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light. PMC. Retrieved from [Link]

-

van den Berg, R. J. F., et al. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Bioconjugate Chemistry. Retrieved from [Link]

-

Vautravers, N. (2019). Oct 2019 - Article Published in Nat. Chem. Rev. Imperial College London. Retrieved from [Link]

-

Dougherty, D. A. (2025). Using photolabile ligands in drug discovery and development. Request PDF. Retrieved from [Link]

-

Goeldner, M., et al. (2005). Concept of a photolabile protecting group operating via photoinduced... ResearchGate. Retrieved from [Link]

-

CaixaResearch. (2023). Light-sensitive drugs to restore vision and reduce cardiac lesions. Retrieved from [Link]

-

Washington University in St. Louis. (n.d.). Caged compounds: Tools for illuminating neuronal responses and connections. Retrieved from [Link]

-

ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. Retrieved from [Link]

-

Bochet, C. G. (2025). Wavelength-Selective Cleavage of Photolabile Protecting Groups. Request PDF. Retrieved from [Link]

-

Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. nathan.instras.com [nathan.instras.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Light: A Magical Tool for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]